![molecular formula C12H7N3O3 B4329318 8-nitro-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4329318.png)
8-nitro-6H-pyrido[1,2-a]quinazolin-6-one
Overview
Description
8-nitro-6H-pyrido[1,2-a]quinazolin-6-one is a heterocyclic compound that has been widely studied for its potential applications in biomedical research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in a number of different contexts.
Mechanism of Action
The mechanism of action of 8-nitro-6H-pyrido[1,2-a]quinazolin-6-one is not fully understood, but it is believed to interact with a variety of different cellular proteins and enzymes. This compound has been found to inhibit the activity of certain enzymes, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
8-nitro-6H-pyrido[1,2-a]quinazolin-6-one has been found to have a variety of biochemical and physiological effects. This compound has been shown to have antioxidant properties, which may make it useful for protecting cells from oxidative damage. In addition, this compound has been found to have anti-inflammatory effects, which may make it useful for treating conditions such as arthritis and other inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-nitro-6H-pyrido[1,2-a]quinazolin-6-one in lab experiments is its excellent fluorescence properties. This compound has been found to have high quantum yields and good photostability, making it a useful tool for imaging applications. However, one limitation of using this compound is its relatively low water solubility, which may make it difficult to use in certain contexts.
Future Directions
There are a number of different future directions that could be pursued in the study of 8-nitro-6H-pyrido[1,2-a]quinazolin-6-one. One area of research that is particularly promising is the development of new imaging techniques that use this compound as a fluorescent probe. In addition, this compound could be further studied for its potential applications in treating a variety of different diseases, including cancer, inflammatory diseases, and neurodegenerative disorders. Finally, new synthetic methods could be developed to improve the yield and purity of this compound, making it more accessible for use in a variety of different contexts.
Scientific Research Applications
8-nitro-6H-pyrido[1,2-a]quinazolin-6-one has been the subject of extensive scientific research due to its potential applications in a number of different fields. One area of research that has received significant attention is the use of this compound as a fluorescent probe for imaging applications. This compound has been found to have excellent fluorescence properties, making it a useful tool for visualizing biological processes in living cells.
properties
IUPAC Name |
8-nitropyrido[1,2-a]quinazolin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3/c16-12-9-7-8(15(17)18)4-5-10(9)14-6-2-1-3-11(14)13-12/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOKKZZLUZTPBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C3=C(N2C=C1)C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-nitro-6H-pyrido[1,2-a]quinazolin-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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